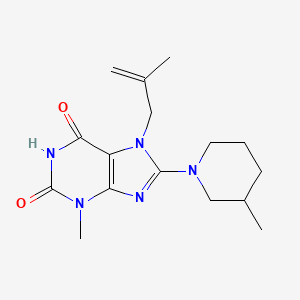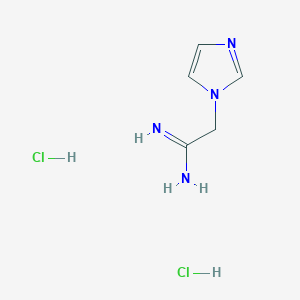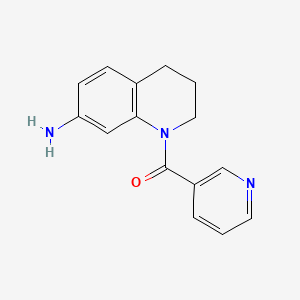
3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as Methyllycaconitine (MLA), is a naturally occurring alkaloid found in the plant Delphinium brownii. MLA is a potent antagonist of nicotinic acetylcholine receptors (nAChRs) and has been widely studied for its potential therapeutic applications.
Scientific Research Applications
Purine-utilizing Enzymes and Their Inhibitors
Research on purine-utilizing enzymes (PUEs) highlights the importance of purine derivatives in treating diseases like malaria, cancer, rheumatoid arthritis, and autoimmune disorders. Purine-utilizing enzyme inhibitors (PUEIs) are designed to mimic the structure of natural compounds, showing broad-spectrum medicinal activities. These studies indicate the potential of purine derivatives in developing selective and specific PUEIs with minimal adverse effects (Chauhan & Kumar, 2015).
Tautomerism in Nucleic Acid Bases
Tautomerism of purine and pyrimidine bases plays a crucial role in genetic information processing and mutations. Changes in the tautomeric equilibria of these bases, influenced by their interactions with the environment, can lead to spontaneous mutations, impacting biological processes and disease development (Person et al., 1989).
Structural Diversity and Biological Activity
The structural diversity of nitrogen heterocycles, including purine derivatives, is a key factor in their biological activity and application in drug discovery. These compounds are essential components of pharmaceuticals, with their substitution patterns and frequency significantly affecting their medicinal properties (Vitaku et al., 2014).
Diketopyrrolopyrroles (DPPs)
Diketopyrrolopyrroles, which share structural similarities with purine derivatives, are used extensively as dyes and in organic electronics due to their exceptional optical properties. The synthesis, reactivity, and optical properties of DPPs have been explored to extend their applications in various fields, including photovoltaics and bioimaging (Grzybowski & Gryko, 2015).
properties
IUPAC Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-10(2)8-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-7-5-6-11(3)9-20/h11H,1,5-9H2,2-4H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKMTCWMVZSZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2580362.png)

![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2580365.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B2580366.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580367.png)
![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2580370.png)




![Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2580383.png)
![N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide](/img/structure/B2580384.png)

![N-[5-(2-Methylphenyl)-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580386.png)